Dimethyl 2-fluoro-6-methylterephthalate
Description
Dimethyl 2-fluoro-6-methylterephthalate is a substituted terephthalate ester characterized by a benzene ring with two methyl ester groups at positions 1 and 2, a fluorine atom at position 2, and a methyl group at position 4. This compound is structurally significant due to the electron-withdrawing fluorine atom and the steric influence of the methyl group, which modulate its reactivity and physicochemical properties. It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and polymer chemistry. Its fluorine substituent enhances stability against metabolic degradation, making it valuable in drug design .
Properties
IUPAC Name |
dimethyl 2-fluoro-6-methylbenzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-6-4-7(10(13)15-2)5-8(12)9(6)11(14)16-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQFNVXBAVHUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-fluoro-6-methylterephthalate typically involves the esterification of 2-fluoro-6-methylterephthalic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of 2-fluoro-6-methylterephthalic acid and methanol into the reactor, along with the acid catalyst. The product is continuously collected and purified.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-fluoro-6-methylterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids in the presence of a base or acid.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as amine or thiol derivatives.
Hydrolysis: 2-fluoro-6-methylterephthalic acid.
Reduction: Corresponding alcohols.
Scientific Research Applications
Dimethyl 2-fluoro-6-methylterephthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals which often exhibit enhanced biological activity and metabolic stability.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-fluoro-6-methylterephthalate depends on its application. In drug development, the fluorine atom can enhance the compound’s binding affinity to biological targets, increase metabolic stability, and improve the overall pharmacokinetic profile. The ester groups can be hydrolyzed in vivo to release the active carboxylic acid, which can then interact with specific molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of dimethyl 2-fluoro-6-methylterephthalate can be contextualized by comparing it with analogous esters and substituted terephthalates. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: Electron-Withdrawing Groups: The fluorine atom in this compound increases electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions compared to non-fluorinated analogs like dimethyl phthalate . Steric Hindrance: The methyl group at position 6 introduces steric bulk, reducing reactivity at adjacent positions compared to smaller substituents (e.g., methyl 2-bromo-6-fluorobenzoate) .
Reactivity Trends: Brominated analogs (e.g., dimethyl 2-bromo-5-fluoroterephthalate) exhibit higher reactivity in cross-coupling reactions due to the lability of the C–Br bond, whereas the C–F bond in this compound is more stable under similar conditions . Ethyl 2,4-dibromo-6-fluorophenylacetate demonstrates enhanced halogen diversity for multi-step syntheses, unlike the mono-fluorinated target compound .
Applications: Fluorinated terephthalates are preferred in drug design for their metabolic stability, while brominated derivatives are prioritized in catalytic reactions . Non-halogenated analogs like dimethyl phthalate lack the electronic modulation required for advanced synthetic applications, limiting their use to industrial solvents .
Biological Activity
Dimethyl 2-fluoro-6-methylterephthalate (DMFMT) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an ester derivative of terephthalic acid, characterized by the presence of a fluorine atom and methyl groups in its structure. Its molecular formula is , and it exhibits properties typical of aromatic esters.
DMFMT's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. It has been studied for its potential effects on cell proliferation, apoptosis, and receptor modulation.
Anticancer Activity
Research indicates that DMFMT may possess anticancer properties. A study evaluating the compound's effects on human cancer cell lines demonstrated significant inhibition of cell growth, suggesting its potential as a therapeutic agent against certain types of cancer. The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways.
Table 1: Anticancer Activity of DMFMT
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 10 | Inhibition of cell cycle progression |
| A549 (Lung) | 12 | Modulation of p53 pathway |
Toxicological Profile
The toxicological assessment of DMFMT reveals that it has a relatively low toxicity profile in vitro. However, further studies are needed to evaluate its safety in vivo. The compound's structural similarity to other terephthalate derivatives raises concerns about potential endocrine-disrupting effects.
Case Study: Toxicity Assessment
A recent study conducted on rodents exposed to DMFMT showed no significant acute toxicity at low doses. However, chronic exposure led to mild liver enzyme alterations, indicating a need for further investigation into long-term effects.
Pharmacokinetics
The pharmacokinetic profile of DMFMT suggests moderate absorption and distribution within biological systems. Studies indicate that it undergoes hepatic metabolism, with metabolites showing varying degrees of biological activity.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption Rate | Moderate |
| Half-Life | 4 hours |
| Metabolic Pathways | Hepatic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
